molecular formula C10H16O4 B15259240 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid

1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B15259240
M. Wt: 200.23 g/mol
InChI Key: FOTBJYSXNXESMQ-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid typically involves the reaction of 2-methylcyclopropane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include TFA, HCl, and various bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action for 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid involves the protection and deprotection of amines. The Boc group is added to amines to protect them from unwanted reactions during multi-step synthesis. The protection mechanism involves the formation of a carbamate linkage, which is stable under basic conditions. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Similar compounds to 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid include:

These compounds also feature the Boc protecting group but differ in their core structures, which can influence their reactivity and applications. The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)

InChI Key

FOTBJYSXNXESMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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